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Description
Defensin-related cryptdin-17 is a mouse α-defensin, one of the key antimicrobial peptides (AMPs) produced by Paneth cells in the small intestinal crypts . These peptides are essential components of the innate immune system, providing broad-spectrum host defense against bacteria, fungi, and enveloped viruses . Cryptdin-17 was identified among a panel of 17 cryptdin isoforms from a single jejunal crypt, highlighting the diversity of this peptide family in murine innate immunity . Its expression is predominantly localized to the alimentary tract . Mouse α-defensins like cryptdin-17 are synthesized as inactive precursors and require proteolytic activation by matrix metalloproteinase-7 (MMP-7) to exert their bactericidal function . They adopt a disulfide-stabilized, three-stranded β-sheet core structure, which is characteristic of mammalian α-defensins and crucial for their stability and activity . Research indicates that sequence variations among cryptdin isoforms significantly impact their bactericidal activity and their ability to self-associate in solution, which can be strain-specific against pathogens like E. coli and S. aureus . This peptide is valuable for researchers studying innate immunity, intestinal barrier function, and host-microbiota interactions. Specific applications include investigating the mechanism of action of defensins against bacterial membranes , exploring the role of Paneth cell defensins in controlling the gut microbiome , and understanding the functional consequences of defensin polymorphism . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.
Properties
bioactivity
Antimicrobial
sequence
LRDLVCYCRKRGCKRREHMNGTCRKGHLLYTLCCR
Origin of Product
United States
Contextual Foundations of Defensin Related Cryptdin Research
Historical Trajectories and Seminal Discoveries in Mammalian Defensin (B1577277) Biology
The discovery of defensins marked a significant milestone in the understanding of innate immunity. These small, cationic peptides represent an ancient and widespread mechanism of host defense. oup.com The term "defensin" was first introduced in the mid-1980s to describe a family of antimicrobial peptides found in mammalian neutrophils. frontiersin.orgnih.gov Prior to this, these molecules were known by various names, including "Cationic Antimicrobial Proteins" and "Neutrophil peptides". wikipedia.org
One of the earliest discoveries was made in 1980 by Lehrer and colleagues, who isolated a microbicidal cationic protein from rabbit lung macrophages. frontiersin.org This was followed by the discovery of homologous peptides in human neutrophils in 1985, which led to the coining of the term "defensin". frontiersin.org These initial studies highlighted a key structural feature of defensins: a highly conserved motif of six cysteine residues that form three intramolecular disulfide bonds, which are crucial for their function. nih.gov
In the early 1990s, peptides with similar structures, later termed β-defensins, were discovered in bovine and mouse airways, and subsequently in the human intestinal epithelium. nih.gov This expanded the known diversity of the defensin family. A significant advancement in the field came with the characterization of defensins from the mouse small intestine, which were named cryptdins. wikipedia.org These peptides, produced by Paneth cells in the crypts of Lieberkühn, were identified as alpha-defensins. wikipedia.org The discovery of numerous cryptdin (B1167165) isoforms from a single jejunal crypt highlighted the complexity of defensin expression and its potential role in intestinal host defense. nih.gov
Taxonomic Classification and Phylogenetic Relationships within the Defensin Superfamily
The cis-defensin superfamily includes defensins found in invertebrates, plants, and fungi. wikipedia.orgoup.com Plant defensins were first identified in 1990 and have since been found in most plant tissues, exhibiting both antibacterial and antifungal properties. wikipedia.org Fungal defensins were discovered later, in 2005. wikipedia.org
The trans-defensin superfamily contains the defensins found in humans and other vertebrates, as well as some invertebrates. wikipedia.org Vertebrate defensins are primarily categorized into three subfamilies based on the spacing and connectivity of their six cysteine residues: alpha-defensins (α-defensins), beta-defensins (β-defensins), and theta-defensins (θ-defensins). frontiersin.orgnih.gov
Alpha-defensins were the first to be described and are found in several mammalian species. nih.gov In humans, they are expressed by neutrophils and intestinal Paneth cells. frontiersin.orgnih.gov Mouse alpha-defensins are also known as cryptdins. wikipedia.org
Beta-defensins are expressed by a wider range of tissues, predominantly in epithelial cells. oup.comfrontiersin.org Phylogenetic evidence suggests that a primordial β-defensin is the common ancestor of all vertebrate defensins. frontiersin.org
Theta-defensins are unique, circular peptides that have so far only been found in the leukocytes of some non-human primates. frontiersin.org Although humans have theta-defensin genes, a premature stop codon prevents their expression. wikipedia.org
Big defensins, found in mollusks, arthropods, and lancelets, are considered to be the evolutionary ancestors of vertebrate β-defensins. nih.govnih.gov The evolutionary relationship between vertebrate and non-vertebrate defensins is still a subject of research, but it is clear that the defensin gene family has expanded and diversified throughout vertebrate evolution. frontiersin.org
Superfamily
Kingdom(s)
Key Characteristics
Cis-defensins
Invertebrates, Plants, Fungi
Contains a cysteine-stabilized α-helix and β-sheet (CSαβ) motif. researchgate.net
Significance of Alpha-Defensins in Mammalian Innate Immunity Research
Alpha-defensins are crucial effector molecules of the innate immune system in mammals, providing a first line of defense against a wide array of pathogens. oup.comnih.gov They are expressed in neutrophils and the Paneth cells of the small intestine. frontiersin.orgnih.gov
In neutrophils, alpha-defensins, also known as human neutrophil peptides (HNPs) in humans, are stored in azurophilic granules and are released to kill phagocytosed microbes. frontiersin.org They contribute significantly to the oxygen-dependent killing of bacteria within these immune cells. oup.com Beyond their direct microbicidal activity, HNPs can also modulate immune responses. wikipedia.org For instance, they can act as chemoattractants for monocytes, dendritic cells, and T-cells, thereby bridging the innate and adaptive immune systems. oup.com They have also been shown to enhance the production of pro-inflammatory cytokines. wikipedia.org
In the small intestine, Paneth cells secrete alpha-defensins into the intestinal lumen. nih.gov These peptides, called cryptdins in mice, play a vital role in shaping the composition of the gut microbiota and protecting the host from enteric pathogens. wikipedia.orgnih.gov The expression of Paneth cell alpha-defensins can be influenced by bacterial products and proinflammatory cytokines. wikipedia.org A reduction in the expression of certain human alpha-defensins has been linked to inflammatory conditions such as Crohn's disease. nih.gov
The mechanism of action for alpha-defensins is generally believed to involve the disruption of microbial cell membranes, leading to lysis. wikipedia.orgoup.com However, their functions are not limited to direct killing. They can also neutralize bacterial toxins and exhibit antiviral activity. frontiersin.orgnih.gov The diverse functions of alpha-defensins underscore their importance in mammalian innate immunity and have made them a subject of intense research for their potential as therapeutic agents.
Mouse α-defensins, known as cryptdins (Crps), are encoded by genes referred to as Defa (defensin, alpha). These genes are clustered within a specific locus on mouse chromosome 8, designated Defcr (defensin-related cryptdin). This genetic arrangement indicates that cryptdin genes likely arose through a series of gene duplication events, leading to the diverse array of isoforms observed today. researchgate.netnih.gov
The basic structure of a cryptdin gene consists of two exons separated by an intron. The first exon encodes the 5' untranslated region and the signal peptide, which directs the nascent protein to the correct cellular compartment. The second exon codes for the pro-region and the mature, active defensin (B1577277) peptide. researchgate.net This precursor form, called a procryptdin, is an inactive state that requires enzymatic cleavage to become a functional antimicrobial peptide. researchgate.netnih.gov This two-exon structure is a conserved feature among mammalian α-defensin genes.
Genomic Diversity and Copy Number Variation among Cryptdin Isoforms
The cryptdin locus exhibits significant genomic diversity and copy number variation (CNV), both within and between different mouse strains. researchgate.net This variation is a key driver of the extensive repertoire of cryptdin isoforms. For instance, while an outbred Swiss mouse was found to have mRNAs encoding at least 17 cryptdin isoforms (Crp1 to Crp17) from a single jejunal crypt, inbred strains like C57BL/6 lack the genes for several of these, including Crp1, Crp2, Crp4, and Crp6. researchgate.netnih.govnih.gov Instead, C57BL/6 mice express other isoforms like Crp20 and Crp21. researchgate.net
This genetic polymorphism highlights the evolutionary plasticity of the cryptdin locus, likely driven by selective pressures from diverse microbial environments. CNV, the variation in the number of copies of a particular gene, is a major contributor to this diversity. The expansion and contraction of the Defa gene family through duplication and deletion events lead to a variable number of cryptdin genes in different mouse lineages. This variation can have direct functional consequences, potentially altering the antimicrobial capacity and specificity of an individual's innate immune response. le.ac.uk
Based on sequence similarity, the 17 identified cryptdin isoforms can be categorized into three main subclasses: Crp1-like (which includes Crp1-3 and Crp6-17), Crp4, and Crp5. researchgate.netnih.gov The Crp1-like group is the largest and consists of highly similar peptides. researchgate.netnih.gov
Category
Description
Member Isoforms
Reference
Genetic Locus
Location of the cryptdin gene cluster in the mouse genome.
Transcriptional Regulation of Cryptdin Gene Expression
The expression of cryptdin genes is a tightly controlled process, primarily restricted to the Paneth cells of the small intestine. This regulation occurs at the transcriptional level, involving a complex interplay of DNA sequence elements, protein factors, and signaling pathways that respond to both developmental cues and environmental stimuli.
Transcriptional regulation is initiated by the binding of transcription factors to specific DNA sequences known as cis-regulatory elements located within the promoter region of a gene. mdpi.comnih.gov The promoter, typically found immediately upstream of the transcription start site, contains a core region for the assembly of the basic transcription machinery and proximal elements that bind specific regulatory proteins. mdpi.com Analysis of the promoter regions of defensin genes has revealed the presence of numerous cis-acting elements associated with development, hormone responsiveness, and environmental stress. mdpi.com While the specific cis-elements controlling Defa17 are not fully detailed in the provided context, the general architecture of eukaryotic promoters suggests that cryptdin genes possess binding sites for transcription factors that govern their cell-specific and inducible expression. nih.govnih.gov Truncation of promoter regions in experimental assays often leads to a loss of response to external stimuli, indicating that crucial response elements are located within these distal regions. nih.gov
Trans-acting factors are proteins, such as transcription factors, that bind to cis-regulatory elements to control gene expression. wikipedia.orgresearchgate.net The expression of Paneth cell α-defensins is intricately linked to signaling pathways that control intestinal stem cell maintenance and epithelial cell differentiation, most notably the Wnt signaling pathway. ethz.ch Key transcription factors involved in Paneth cell development and function, such as SOX9 and TCF4, are downstream effectors of the Wnt pathway and are crucial for activating the expression of Paneth cell-specific genes, including cryptdins.
The differentiation of Paneth cells is driven by the Wnt signaling pathway, which stabilizes β-catenin, allowing it to enter the nucleus and form a complex with TCF family transcription factors to activate target gene expression. ethz.ch This pathway is essential for maintaining the intestinal stem cell niche and driving the differentiation of secretory cell lineages, including Paneth cells. Therefore, factors that modulate Wnt signaling can indirectly regulate cryptdin expression.
Cryptdin expression is a hallmark of mature Paneth cells, which reside at the base of the small intestinal crypts. nih.govnih.govnih.gov In adult mice, this expression is largely constitutive, meaning it occurs at a steady level to maintain a constant antimicrobial barrier. nih.gov However, expression is not static and can be induced or upregulated in response to specific stimuli.
Interestingly, during neonatal development, cryptdin expression is not confined to Paneth cells. Before the full maturation of intestinal crypts, cryptdin-positive cells are found scattered throughout the intestinal epithelium. nih.gov This suggests a broader role for cryptdins in providing innate immunity to the newborn intestine before the specialized Paneth cell lineage is fully established. nih.govnih.gov While Paneth cells are the primary site of expression in adults, some cryptdin-related sequences have also been detected in other tissues like the caecum and thymus, albeit at much lower levels. nih.gov
The intestinal lumen is colonized by a vast community of microbes. Paneth cells can sense the presence of these microbes and their products through pattern recognition receptors (PRRs), which recognize conserved pathogen-associated molecular patterns (PAMPs). vumc.orguky.edu This interaction can trigger signaling cascades that modulate cryptdin gene transcription.
While a basal level of cryptdin expression is maintained constitutively, the presence of the normal gut microbiota appears to be required for maintaining optimal Paneth cell function. nih.gov For example, studies comparing germ-free and conventionally-reared mice have shown that the resident microbiota influences the expression levels of a subset of Paneth cell antimicrobial peptides. nih.govnih.gov Exposure to bacterial components like lipopolysaccharide (LPS), a PAMP from Gram-negative bacteria, can induce the secretion of Paneth cell granules containing cryptdins. nih.gov This suggests that the transcriptional machinery for cryptdin genes is responsive to microbial signals, allowing the host to ramp up its defenses in the face of a potential threat. nih.gov This inducible system ensures that the potent antimicrobial activity of cryptdins can be deployed rapidly and robustly when needed.
Factor Type
Description
Examples / Pathways
Reference
Cis-Regulatory Elements
DNA sequences in the promoter that bind transcription factors.
Promoter and enhancer regions containing binding sites for developmental and stress-response factors.
Biosynthesis and Post Translational Processing of Defensin Related Cryptdin 17
Precursor Synthesis and Intracellular Trafficking
Like other α-defensins, Crp17 is initially synthesized as an inactive prepropeptide. nih.gov This precursor molecule consists of a signal sequence, a pro-region, and the C-terminal mature defensin (B1577277) peptide. nih.gov The signal sequence directs the nascent polypeptide into the endoplasmic reticulum (ER), where it is cleaved, yielding the pro-cryptdin. The pro-region is typically highly acidic and is thought to play a crucial role in the correct folding and trafficking of the defensin, as well as in neutralizing the cationic charge of the mature peptide to prevent premature activity. nih.govnih.gov
Following its synthesis and initial processing in the ER, the pro-cryptdin is transported through the Golgi apparatus. researchgate.net This trafficking pathway is essential for its eventual packaging into specialized secretory granules. The prodomain is a key requirement for the correct intracellular trafficking of the precursor molecule. nih.gov
Proteolytic Maturation by Specific Host Enzymes (e.g., Matrix Metalloproteinase-7)
The conversion of the inactive procryptdin to the active Crp17 peptide is a critical activation step mediated by specific host proteases. In mouse Paneth cells, the primary enzyme responsible for this proteolytic maturation is Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin. asm.orgnih.govresearchgate.net MMP-7 is co-packaged with procryptdins within the Paneth cell granules. mdpi.com
MMP-7 cleaves the pro-region of the procryptdin at specific sites, releasing the mature, active defensin. yale.educore.ac.uk This enzymatic cleavage is essential for the bactericidal activity of cryptdins. nih.govnih.gov Studies have shown that mice lacking MMP-7 are unable to process procryptdins and, as a result, lack mature, active cryptdins in their intestines. nih.govnih.gov This deficiency impairs their ability to combat certain bacterial infections. nih.gov The activation of procryptdins by MMP-7 can occur intracellularly within the granules, although some processing may also happen after secretion into the crypt lumen. mdpi.comkuleuven.be
Subcellular Localization and Secretion Mechanisms (e.g., Paneth Cell Granules)
The mature Crp17, along with other cryptdins, is stored in high concentrations within the apical secretory granules of Paneth cells, which are specialized epithelial cells located at the base of the crypts of Lieberkühn in the small intestine. asm.orgresearchgate.netnih.gov Immunogold labeling has confirmed the specific localization of cryptdins to these granules. researchgate.net These granules are dense-core vesicles that fuse with the apical membrane of the Paneth cell to release their contents into the intestinal crypt lumen. frontiersin.org
The secretion of cryptdins from Paneth cell granules is a regulated process, triggered by various stimuli, including the presence of bacteria, bacterial antigens, and cholinergic signals. asm.orgfrontiersin.org Upon stimulation, the granules are rapidly exocytosed, releasing a concentrated burst of antimicrobial peptides, including Crp17, into the crypt lumen. asm.org This targeted secretion mechanism serves to protect the intestinal stem cells located in the crypts from microbial invasion and helps to shape the composition of the gut microbiota. mdpi.comasm.org
Interactive Data Table: Key Molecules in Crp17 Biosynthesis
Molecule
Function
Cellular Location
Prepro-cryptdin-17
Initial translation product containing signal sequence, pro-region, and mature peptide.
Ribosomes, Endoplasmic Reticulum
Pro-cryptdin-17
Inactive precursor following signal peptide cleavage.
Structural Biology and Biophysical Characterization of Defensin Related Cryptdin 17 Functional Determinants
Three-Dimensional Structure Determination of Cryptdin (B1167165) Isoforms (e.g., X-ray Crystallography of Crp14)
While a specific structure for Defensin-related cryptdin-17 has not been individually detailed, extensive structural analysis has been performed on highly similar isoforms, providing a robust model for its conformation. The first high-resolution crystal structure of any cryptdin was determined for Cryptdin-14 (Crp14), an isoform that, like Crp17, belongs to the Crp1-like subclass. asm.orgnih.gov
The X-ray crystallography of Crp14, resolved to 1.67 Å, reveals a core tertiary structure that is a hallmark of all known mammalian α-defensins. nih.gov This structure is defined by a three-stranded antiparallel β-sheet. nih.govresearchgate.net Specifically, in Crp14, these strands are composed of residues 5-9 (β1), 18-25 (β2), and 28-34 (β3). nih.gov A critical feature for correct folding is an invariant glycine (B1666218) residue (Gly21 in Crp14) located in the β-bulge that connects the β2 and β3 strands, which induces a significant twist in the β3 strand relative to β2. nih.govresearchgate.net
Table 1: Structural Determination of Cryptdin Isoforms
Cryptdin Isoform
Method
Resolution
Key Structural Features
PDB ID
Cryptdin-14 (Crp14)
X-ray Crystallography
1.67 Å
Three-stranded antiparallel β-sheet; β-bulge at Gly21. nih.gov
Disulfide Bond Topology and Structural Stability in Cryptdins
The structural integrity of cryptdins, including Crp17, is heavily reliant on a conserved framework of three intramolecular disulfide bonds. acs.orgmtoz-biolabs.com These covalent linkages between cysteine residues are critical for stabilizing the characteristic three-dimensional fold of the peptide. nih.govmtoz-biolabs.com
For all mammalian α-defensins, including cryptdins, the disulfide bond connectivity follows a canonical CysI-CysVI, CysII-CysIV, CysIII-CysV pattern. nih.govmdpi.commit.edu In the specific case of Crp14, this corresponds to linkages between Cys6-Cys34, Cys8-Cys23, and Cys13-Cys33. nih.gov This rigid network of disulfide bridges is essential for maintaining the compact, three-stranded β-sheet structure, which in turn imparts significant stability to the molecule. nih.govresearchgate.net Studies on Crp4 have shown that while the disulfide bonds are crucial for structural integrity, their absence does not necessarily eliminate antibacterial activity, suggesting that the peptide's function may be adaptable. nih.gov However, the folded, oxidized form is considered the native, stable state. asm.orgmdpi.com
Table 2: Canonical Disulfide Connectivity in Cryptdins (represented by Crp14)
Self-Association and Dimerization Characteristics of Cryptdin Isoforms
Cryptdin isoforms exhibit a tendency to self-associate, forming dimers and potentially higher-order oligomers. nih.govnih.gov This characteristic is influenced by factors such as pH and the specific amino acid sequence of the isoform. mit.edu The crystal structure of Crp14 revealed a noncanonical dimer arrangement. nih.govresearchgate.net Unlike other α-defensins such as Human Neutrophil Peptide 1 (HNP1), which form symmetric dimers through interactions between their antiparallel β2 strands, the Crp14 dimer is asymmetrical. nih.govresearchgate.net
The Crp14 dimer is stabilized by interactions between the two β1 strands arranged in parallel, involving five hydrogen bonds formed by N-terminal residues Asp3, Leu4, Cys6, and Cys8. nih.govresearchgate.net This distinct mode of dimerization highlights the structural diversity within the α-defensin family. researchgate.net In contrast, NMR diffusion experiments have shown that Crp4 is monomeric in solution at pH 4.1. acs.orgresearchgate.net This suggests that the oligomerization state of cryptdins is highly dependent on the specific isoform and environmental conditions. acs.orgmit.edu Studies on human defensin (B1577277) HD5 show that its oligomerization is pH-dependent, forming dimers at pH 2 and tetramers at pH 7. mit.edu
Molecular and Cellular Mechanisms of Defensin Related Cryptdin 17 Action
Direct Antimicrobial Modalities Against Specific Microbial Classes (Bacteria, Fungi, Viruses)
Cryptdins, including Crp-17, exhibit broad-spectrum antimicrobial activity against a range of pathogens. Their mechanisms of action are multifaceted, involving direct interactions with microbial membranes and interference with essential cellular processes.
The initial and critical step in the antimicrobial action of many defensins is the electrostatic attraction between the cationic peptide and the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. This interaction facilitates the accumulation of the peptide on the microbial surface.
Following this initial binding, defensins can disrupt the membrane integrity through various proposed models:
Barrel-stave model:Defensin (B1577277) monomers insert into the membrane and aggregate to form a transmembrane pore or channel, leading to leakage of cellular contents.
Carpet-like model: Defensins accumulate on the membrane surface in a "carpet-like" manner. Once a threshold concentration is reached, they disrupt the membrane by causing micellization, leading to the formation of transient pores or the complete dissolution of the membrane.
Toroidal pore model: Similar to the barrel-stave model, but the pore is lined by both the defensin peptides and the lipid head groups, causing the membrane to bend inward.
Research on cryptdin-4 (Crp4), a potent and well-studied cryptdin (B1167165), has provided insights that are likely applicable to other isoforms like Crp-17. Studies have shown that Crp4's ability to permeabilize membranes is dependent on the lipid composition of the target membrane. nih.gov For instance, the presence of cardiolipin, a lipid found in bacterial membranes, enhances the membrane-disrupting activity of Crp4. nih.gov While the precise mechanism for Crp-17 is not as extensively detailed as for Crp4, it is expected to follow similar principles of membrane interaction and permeabilization common to α-defensins. academie-sciences.frfrontiersin.org The amphipathic nature of the defensin structure, with its separated charged and hydrophobic regions, is crucial for its insertion into and disruption of the lipid bilayer. asm.org
Beyond direct membrane disruption, once defensins gain entry into the microbial cell, they can interfere with various intracellular processes. The permeabilization of the membrane itself leads to a cascade of detrimental effects, including the dissipation of ion gradients, loss of essential molecules, and disruption of cellular energy production. nih.gov
Once inside the cytoplasm, defensins can interact with and inhibit the function of various intracellular targets. These can include:
Nucleic acids (DNA and RNA): The cationic nature of defensins allows them to bind to the negatively charged phosphate (B84403) backbone of DNA and RNA, potentially interfering with replication, transcription, and translation.
Enzymes: Defensins can inhibit the activity of essential enzymes, thereby disrupting metabolic pathways.
Cell wall synthesis: Some defensins have been shown to inhibit the synthesis of the bacterial cell wall, a mechanism distinct from membrane permeabilization. frontiersin.org
The antimicrobial potency of cryptdins can vary significantly depending on the specific cryptdin isoform and the target microbial strain. nih.govresearchgate.net This specificity arises from differences in the amino acid sequences of the cryptdins, which affect their net charge, hydrophobicity, and three-dimensional structure. nih.govasm.org
For example, a study comparing the bactericidal activities of 17 different cryptdin isoforms, including those in the Crp1-like subclass with Crp-17, against Escherichia coli and Staphylococcus aureus revealed distinct mechanisms of action. nih.govresearchgate.net The killing of E. coli by these cryptdins was found to be largely independent of their tertiary and quaternary structures. nih.govresearchgate.netnih.gov In contrast, the killing of S. aureus was more dependent on these higher-order structures. nih.govresearchgate.netnih.gov This suggests that the mode of action can be tailored to the specific architecture of the bacterial cell envelope.
Furthermore, sequence variations among cryptdin isoforms influence their ability to self-associate, which in turn impacts their bactericidal activity. nih.govasm.org The expression of cryptdin genes also shows strain-specific polymorphisms in mice, indicating an evolutionary adaptation to different microbial environments. researchgate.net For instance, inbred C57BL/6 mice lack the genes for certain cryptdins like Crp1 and Crp4 but express other isoforms at high levels. researchgate.net
Table 1: Strain-Specific Antimicrobial Mechanisms of Cryptdins
Bacterial Strain
Key Mechanistic Feature
Structural Dependence
Reference
Escherichia coli (Gram-negative)
Generally independent of tertiary and quaternary cryptdin structures.
Immunomodulatory Functions and Host Cell Interactions
In addition to their direct antimicrobial effects, defensins, including cryptdins, are increasingly recognized for their ability to modulate the host immune response. This immunomodulatory capacity adds another layer to their role in maintaining intestinal homeostasis and defending against pathogens.
Defensins can act as signaling molecules that influence the activity of various immune cells. nih.govnih.gov They have been shown to be chemotactic for several types of immune cells, including:
T-lymphocytes
Monocytes
Immature dendritic cells
This chemotactic activity helps to recruit immune cells to sites of infection or inflammation, thereby amplifying the immune response. academie-sciences.fr For instance, human β-defensins can attract memory T-cells and immature dendritic cells by binding to the chemokine receptor CCR6. academie-sciences.fr While the specific receptors for all cryptdins are not fully elucidated, it is likely they interact with similar signaling pathways.
Furthermore, defensins can influence phagocytosis, the process by which immune cells engulf and destroy pathogens. nih.gov Some defensins can also modulate the production of other immune mediators, creating a complex regulatory network. nih.gov
Defensins can directly influence the production and signaling of chemokines and cytokines, which are key signaling proteins that orchestrate the immune response. thermofisher.com They can induce the expression of various pro-inflammatory cytokines and chemokines in different cell types. nih.gov
For example, human neutrophil defensins (HNPs) can induce the production of TNF-α and IL-8 in macrophages and epithelial cells. nih.gov Human α-defensin 5 (HD5) has been shown to synergistically enhance IL-8 production in the presence of TNF-α. nih.gov
The regulation of these pathways is often complex and can be cell-type specific. For instance, the induction of human β-defensin 2 (hBD2) by the cytokine IL-17 can be mediated by different signaling pathways (such as NF-κB, PI3K, and MAPK) depending on the cell type. nih.gov IL-17 itself is a potent inducer of chemokines and cytokines in various cell types, and its signaling can be modulated by defensins, creating a feedback loop in the inflammatory response. nih.govnih.gov
This intricate interplay between defensins and the cytokine/chemokine network allows for a finely tuned response to microbial challenges, helping to clear infections while minimizing excessive inflammation and tissue damage.
Role in Host Defense Systems and Microbiota Homeostasis
Contribution to Intestinal Innate Immunity and Barrier Function by Cryptdins
Cryptdins, including Crp-17, are fundamental effectors of the intestinal innate immune system, contributing significantly to the maintenance of the mucosal barrier. nih.govfrontiersin.orgjst.go.jp These peptides are produced and secreted by Paneth cells, which are specialized epithelial cells located at the base of the crypts of Lieberkühn in the small intestine. nih.govisciii.esfrontiersin.org The secretion of cryptdins is a rapid response to various stimuli, including the presence of bacteria and their products like LPS. nih.govjst.go.jpasm.org
The primary role of cryptdins in host defense is their direct antimicrobial activity against a broad spectrum of pathogens, including bacteria, fungi, and some viruses. physiology.orgoup.com The absence of functional cryptdins, as demonstrated in mice lacking the activating enzyme matrix metalloproteinase-7 (MMP-7), leads to increased susceptibility to oral infection with pathogenic bacteria such as Salmonella enterica serovar Typhimurium. physiology.orgnih.gov This highlights the essential role of these peptides in preventing the invasion of intestinal pathogens.
Beyond their direct microbicidal effects, cryptdins contribute to the physical and chemical barrier of the intestine. isciii.esfrontiersin.org They are a key component of the chemical barrier that limits the access of luminal microbes to the epithelial surface. isciii.es The mucus layer, another critical component of the intestinal barrier, works in concert with antimicrobial peptides like cryptdins to trap and eliminate potential pathogens. frontiersin.org The secretion of cryptdins into the crypt lumen provides a protected niche for intestinal stem cells, shielding them from microbial threats. nih.gov
The expression of Nod2, an intracellular pattern recognition receptor, in Paneth cells is linked to the expression of cryptdins. nih.gov Deficiencies in Nod2 have been associated with reduced cryptdin expression, further emphasizing the integrated nature of the innate immune response in the gut. nih.govfrontiersin.org
Influence of Cryptdins on Gut Microbiota Composition and Function
Cryptdins play a crucial role in shaping the composition and function of the gut microbiota, thereby maintaining intestinal homeostasis. frontiersin.orgjst.go.jpnih.gov By selectively targeting different microbial species, these peptides help to cultivate a symbiotic microbial community while controlling the proliferation of potentially harmful bacteria.
Studies have shown that the presence and activity of cryptdins can significantly influence the balance of major bacterial phyla in the gut. For instance, mice with altered α-defensin expression profiles exhibit shifts in their gut microbiota. nih.govnih.gov Mice overexpressing human α-defensin 5 (HD5) showed an increased relative abundance of Bacteroidetes and a decrease in Firmicutes. nih.gov Conversely, mice deficient in active cryptdins (Mmp7-/-) displayed an opposite trend. nih.gov This demonstrates the potent capacity of α-defensins to sculpt the microbial landscape.
It is important to note that the influence of cryptdins on the microbiota is complex and can be modulated by other factors, such as diet. nih.gov Recent research suggests that while diet is a dominant factor in shaping the gut microbiota, α-defensins play a significant fine-tuning role. nih.gov The interplay between host-derived factors like cryptdins and external factors like diet ultimately determines the composition and function of the gut microbial community.
Advanced Methodological Approaches in Defensin Related Cryptdin 17 Research
In Vitro and Ex Vivo Assays for Cryptdin (B1167165) Functional Characterization
The functional characterization of defensin-related cryptdin-17 (Crp-17) and other cryptdins relies on a variety of sophisticated in vitro and ex vivo assays. These techniques are essential for elucidating their antimicrobial activity and mechanisms of action.
A fundamental in vitro method is the bactericidal activity assay . This can be performed using techniques like the virtual colony count (vCC) assay, which measures the dose-dependent killing of bacteria such as Escherichia coli and Staphylococcus aureus. asm.org In this assay, bacteria are exposed to serial dilutions of the cryptdin peptide, and bacterial growth is monitored over time to determine the peptide's lethal dose. asm.org Another common method is the agar (B569324) diffusion assay, where the potency of cryptdins is compared to a standard, such as the rabbit neutrophil defensin (B1577277) NP-1. asm.org
To understand the mechanism of action, membrane permeabilization assays are employed. These assays use fluorescent probes like N-phenyl-1-naphthylamine (NPN) and 3,3'-dipropylthiadicarbocyanine iodide (DiSC3-5) to detect damage to the bacterial outer and inner membranes, respectively. mdpi.com An increase in fluorescence indicates that the cryptdin has disrupted the membrane integrity of the bacteria. mdpi.com
Ex vivo models provide a more physiologically relevant context for studying cryptdin function. Mouse enteroids, or "mini-guts" grown in culture, are a powerful tool. nih.gov These three-dimensional structures contain the various cell types of the intestinal epithelium, including Paneth cells which produce cryptdins. nih.govlife-science-alliance.org Studies using enteroid models have demonstrated that cryptdins can enhance viral infection by certain enteric pathogens, such as mouse adenovirus 2. nih.govresearchgate.net This highlights the complex and sometimes paradoxical roles of these peptides in host-pathogen interactions. nih.gov
Table 1: In Vitro and Ex Vivo Assays for Cryptdin-17 Research
Assay Type
Method
Purpose
Key Findings for Cryptdins
In Vitro
Virtual Colony Count (vCC) Assay
Quantifies bactericidal activity against various bacterial strains.
Different cryptdin isoforms exhibit varying levels of potency against E. coli and S. aureus. asm.org
Agar Diffusion Assay
Compares antimicrobial potency to a known standard.
Potency of some cryptdins is comparable to or greater than rabbit neutrophil defensin NP-1. asm.org
Membrane Permeabilization Assay
Determines the ability of the peptide to disrupt bacterial membranes.
Cryptdins can permeabilize both the outer and inner membranes of bacteria. mdpi.com
Ex Vivo
Mouse Enteroid (Organoid) Model
Studies cryptdin function in a more physiologically relevant intestinal environment.
Genetic Engineering and Gene Knockout Models for Cryptdin Functional Elucidation
Genetic engineering and the creation of gene knockout models have been instrumental in understanding the in vivo roles of cryptdins. These approaches allow researchers to manipulate the expression of specific cryptdin genes and observe the resulting physiological and pathological consequences.
A key example is the use of MMP7-null mice . Matrix metalloproteinase-7 (MMP-7) is the enzyme responsible for processing inactive procryptdins into their active, mature forms. nih.gov Mice lacking the gene for MMP-7 accumulate these non-bactericidal procryptdins in their Paneth cell granules. researchgate.net Consequently, these MMP7-null mice are more susceptible to infection by pathogens like Salmonella enterica serovar Typhimurium, demonstrating the critical role of active cryptdins in host defense. researchgate.net
Furthermore, strain-specific variations in cryptdin gene expression highlight the diversity of these peptides. For instance, inbred C57BL/6 mice naturally lack the genes for several cryptdins, including Crp1, Crp2, Crp4, and Crp6, but express other isoforms at high levels. nih.govresearchgate.net This genetic diversity influences the host's ability to combat different microbial challenges.
The generation of mice with specific genetic modifications, such as those modeling Crohn's disease, has revealed connections between cryptdin function and inflammatory bowel disease. life-science-alliance.org In some of these models, Paneth cells produce misfolded, reduced-form cryptdins that lack proper disulfide bonds. life-science-alliance.org These abnormal peptides are secreted into the intestinal lumen and are associated with dysbiosis and the development of ileitis. life-science-alliance.org
Table 2: Genetically Modified Mouse Models in Cryptdin Research
Model
Genetic Modification
Phenotype
Significance for Cryptdin Research
MMP7-null mice
Knockout of the Mmp7 gene.
Accumulation of inactive procryptdins; increased susceptibility to Salmonella infection.
Demonstrates the essential role of MMP-7 in activating cryptdins for host defense. researchgate.net
Crohn's disease model mice (e.g., SAMP1/YitFc)
Spontaneous or induced mutations leading to chronic ileitis.
Production of misfolded, reduced-form cryptdins; associated with dysbiosis and intestinal inflammation.
Links abnormal cryptdin function to the pathogenesis of inflammatory bowel disease. life-science-alliance.org
Omics-Based Methodologies (Transcriptomics, Proteomics) for Global Cryptdin Analysis
Omics-based approaches, such as transcriptomics and proteomics, have provided a global perspective on cryptdin expression and function, moving beyond the study of single isoforms.
Transcriptomics , the study of the complete set of RNA transcripts, has been crucial in identifying the vast diversity of cryptdin genes. By creating cDNA libraries from single intestinal crypts, researchers have identified mRNAs encoding numerous cryptdin isoforms, including Crp1 through Crp17. asm.org Quantitative real-time PCR (qRT-PCR) has been used to measure the expression levels of different cryptdin and cryptdin-related sequence (CRS) mRNAs along the length of the small intestine, revealing regional variations in their expression. nih.gov For example, some cryptdins are expressed at progressively higher levels from the duodenum to the ileum. nih.gov
Proteomics , the large-scale study of proteins, allows for the identification and quantification of cryptdin peptides directly from intestinal tissues. oup.com Liquid chromatography-mass spectrometry (LC-MS) is a key technology in this field. oup.com Proteomic analyses of intestinal mucosa from genetically modified mice have shown that alterations in specific signaling pathways, such as the insulin (B600854) receptor pathway, can lead to a significant reduction in the levels of various Paneth cell proteins, including α-defensin 17. oup.com This indicates that the production of these antimicrobial peptides is tightly regulated by host metabolic processes. oup.com
These omics approaches have also been essential in characterizing the complex repertoire of cryptdins in different mouse strains. For instance, proteomic studies have identified strain-specific α-defensins in C57BL/6 mice that are not found in other inbred strains. researchgate.net
Computational Modeling and Artificial Intelligence Applications in Antimicrobial Peptide Design and Prediction
Computational modeling and artificial intelligence (AI) are rapidly emerging as powerful tools in the study of antimicrobial peptides (AMPs) like cryptdins, accelerating their discovery and design.
Molecular dynamics (MD) simulations are used to model the three-dimensional structure and behavior of cryptdins in various environments. nih.gov For example, MD simulations have been performed on Crp14 and its mutants to understand how specific amino acid changes affect its structure and function. nih.gov These simulations can provide insights into the stability of the peptide's structure and its interactions with bacterial membranes. researchgate.net
Artificial intelligence , particularly machine learning and deep learning, is revolutionizing AMP research. nih.govarxiv.org AI models can be trained on large datasets of known AMPs to predict the antimicrobial activity and toxicity of novel peptide sequences. nih.govarxiv.org These "discriminative models" can efficiently screen vast sequence databases to identify promising new candidates. nih.gov
Table 3: Computational and AI Approaches in AMP Research
Approach
Technique
Application
Relevance to Cryptdins
Computational Modeling
Molecular Dynamics (MD) Simulation
Simulates the 3D structure and dynamics of peptides; predicts effects of mutations.
Used to study the structure of Crp14 and the impact of specific amino acid substitutions. nih.gov
Artificial Intelligence
Discriminative Models
Predicts antimicrobial activity and toxicity of peptide sequences.
Can be used to screen for novel cryptdin-like peptides with enhanced properties. nih.govarxiv.org
Generative Models
Designs entirely new peptide sequences with optimized characteristics.
High-Resolution Imaging Techniques for Cellular and Subcellular Localization Studies of Cryptdins
High-resolution imaging techniques are vital for visualizing the cellular and subcellular location of cryptdins, providing critical context for their biological function.
Immunohistochemistry (IHC) is a widely used method to localize cryptdins within intestinal tissues. Using antibodies specific to cryptdins, researchers have confirmed their presence in the secretory granules of Paneth cells at the base of the crypts of Lieberkühn. researchgate.netfrontiersin.org IHC can also reveal the distribution of Paneth cells and their cryptdin content along the different regions of the small intestine (duodenum, jejunum, and ileum). frontiersin.org For example, studies have shown that the proportion of Paneth cells that are positive for cryptdins is significantly higher in the ileum compared to the duodenum and jejunum. frontiersin.org
X-ray crystallography provides atomic-level detail of the three-dimensional structure of cryptdins. The high-resolution crystal structure of Crp14 was the first to be determined for any cryptdin. nih.govnih.gov This structural information revealed that Crp14 adopts a disulfide-stabilized, three-stranded β-sheet core and can form a noncanonical dimer. nih.govnih.gov Understanding the precise 3D structure is crucial for elucidating how cryptdins interact with microbial targets and for designing new peptides with improved activity. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for determining the three-dimensional structure of peptides in solution. nih.gov The solution structure of Crp4 was determined by NMR, showing that it exists as a monomer at a low pH. nih.gov This contrasts with human α-defensins, which are often observed as dimers in crystal structures. nih.gov
These imaging and structural biology techniques, often used in combination, provide a comprehensive picture of where cryptdins are produced and stored, and how their specific molecular architecture relates to their function.
Future Research Directions and Unaddressed Questions in Defensin Related Cryptdin 17 Biology
Elucidation of Complex Regulatory Networks and Signaling Pathways for Cryptdin (B1167165) Expression
The expression of cryptdins is tightly controlled to provide defense when needed without causing undue inflammation. While foundational pathways have been identified, a comprehensive map of the regulatory landscape is still missing.
Transcriptional and Signaling Control: Paneth cell differentiation and subsequent defensin (B1577277) expression are known to depend on the Wnt signaling pathway and transcription factors such as Sox9. nih.gov Secretion of cryptdin granules is triggered by bacteria, bacterial antigens, and cholinergic stimuli. frontiersin.orgnih.gov However, the specific upstream signals and intracellular cascades that dictate the expression levels of individual cryptdin genes, including Crp17, are not fully resolved. For example, the adaptor protein MyD88, crucial for many Toll-like receptor (TLR) signals, has been implicated in regulating defensin expression, but studies have yielded conflicting results, suggesting a more complex network. nih.gov
Regulation of Spatial Expression: A key unanswered question is how the distinct expression patterns of different cryptdins along the proximal-to-distal axis of the small intestine are controlled. nih.gov For example, Cryptdin 4 expression is highest in the ileum, a pattern attributed to unique elements in its gene promoter. nih.govnih.gov The specific regulatory factors that bind to these elements and whether similar mechanisms apply to Crp17 and other co-localized cryptdins are unknown.
Epigenetic and Post-Transcriptional Regulation: An almost entirely unexplored area is the role of epigenetics (e.g., DNA methylation, histone modification) in regulating the accessibility of cryptdin genes for transcription. Furthermore, while the activation of pro-cryptdins by matrix metalloproteinase 7 (MMP-7) is a known critical step, other post-translational modifications that may distinguish the function of Crp17 and its isoforms are yet to be discovered. wikipedia.orgnih.gov
Development of Advanced In Vivo Models for Systems-Level Understanding of Cryptdin Function
To probe the complex in vivo roles of Crp17, researchers must move beyond conventional models and embrace more sophisticated systems that better replicate human physiology and the gut environment.
Humanized Mouse Models: A significant step forward is the increasing use of humanized mice. Models that are transgenic for human defensins, such as DEFA5, have already proven valuable for studying host defense against pathogens like Salmonella. nih.govuq.edu.au The next generation of models involves "double humanization," where mice are engrafted with both a human immune system and a human gut microbiome. mdpi.comfrontiersin.org Such models will be invaluable for studying the interplay between a human-like microbiota, human immune cells, and specific defensins in a controlled, in vivo setting.
Gnotobiotic Models: Gnotobiotic mice (animals with a defined microbial composition) remain a cornerstone for future research. Colonizing these mice with specific bacterial communities will allow for precise dissection of how Crp17 influences microbial competition and community structure, and conversely, how specific microbes regulate Crp17 expression. nih.gov
Intestinal Organoid Systems: Three-dimensional intestinal organoids, or "mini-guts," have emerged as a powerful in vitro platform. These organoids can be grown from stem cells and contain functional Paneth cells, making them ideal for mechanistic studies. nih.govmdpi.com They have already been used to show that cryptdins can enhance viral infection ex vivo. nih.govresearchgate.net Future work will leverage organoids to screen for factors that regulate Crp17 expression, identify interacting host proteins, and test the activity of synthetic cryptdin variants in a complex, multi-cellular environment.
Integration of Multi-Omics Data for Comprehensive Mechanistic Insights into Cryptdin Biology
A systems-level understanding of Crp17 requires the integration of multiple high-throughput data types to build a comprehensive picture of its biological context.
Multi-Omics Integration: Future research must focus on combining genomics, transcriptomics, proteomics, and metabolomics. For example, correlating the transcriptomic profiles of all 17+ cryptdins with proteomic data on their actual peptide abundance and metabolomic data on the luminal chemical environment would reveal how Paneth cells orchestrate their defensive arsenal (B13267) in response to specific threats. Integrated analysis of transcriptomic and proteomic data has already begun to yield insights into Paneth cell functions related to processes like autophagy. nih.gov
Single-Cell Resolution: A crucial future direction is the application of single-cell technologies, particularly single-cell RNA sequencing (scRNA-seq). This will allow researchers to dissect the heterogeneity within the Paneth cell population. It may reveal specialized Paneth cell subtypes that express unique combinations of cryptdins, including Crp17, in response to different stimuli. This approach will move the field beyond population averages to a high-resolution understanding of individual cell contributions to gut immunity.
Exploration of Biotechnological Potential based on Fundamental Research Principles of Defensin-Related Cryptdins
The potent antimicrobial properties of cryptdins provide a strong foundation for developing novel biotechnological and therapeutic applications.
Design of Novel Antimicrobial Peptides: With the rise of antibiotic-resistant bacteria, there is an urgent need for new classes of antimicrobials. nih.gov Crp17 and other potent cryptdins serve as excellent templates for the design of synthetic therapeutic peptides. youtube.com Future research will focus on creating synthetic analogs with enhanced stability, lower potential for toxicity, and tailored antimicrobial spectra. Technologies for solid-phase peptide synthesis and the creation of conformationally constrained peptides with modified disulfide bridges are well-established and can be applied to this effort. youtube.comyoutube.com
Modulation of Endogenous Defensin Production: For diseases associated with Paneth cell dysfunction and reduced defensin expression, such as some forms of Crohn's disease, a therapeutic strategy could be to boost the body's own production of these peptides. nih.gov A detailed understanding of the signaling pathways that regulate Crp17 expression could lead to the development of small molecules or biologics that specifically enhance Paneth cell antimicrobial function.
Novel Applications: The robust and broad-spectrum activity of cryptdins suggests their potential use as natural preservatives in the food industry or as antimicrobial coatings on medical devices to prevent biofilm formation. Fundamental research into their mechanisms of action and stability will be essential to realizing this potential.
Q & A
Q. How can cryptdin-17 studies contribute to understanding evolutionary conservation of defensins across species?
Methodological Answer : Perform phylogenetic analysis using tools like MEGA to trace cryptdin-17’s evolutionary lineage. Compare its gene synteny and regulatory elements (e.g., promoter regions) with defensins in other mammals to identify conserved immune pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.